molecular formula C20H12BrClN2O2 B11645481 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11645481
M. Wt: 427.7 g/mol
InChI Key: HUFLCDCMAPLRGU-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a bromine atom and a phenyl ring that is further substituted with a benzoxazole moiety. The presence of both bromine and chlorine atoms, along with the benzoxazole ring, makes this compound interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF).

Major Products

    Oxidation Products: Hydroxylated derivatives of the benzoxazole ring.

    Reduction Products: Amino derivatives if nitro groups are present.

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or interact with protein active sites, while the bromine and chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioylbenzamide
  • 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the benzoxazole ring, provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

2-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H12BrClN2O2/c21-16-7-2-1-6-15(16)19(25)23-14-5-3-4-12(10-14)20-24-17-11-13(22)8-9-18(17)26-20/h1-11H,(H,23,25)

InChI Key

HUFLCDCMAPLRGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Br

Origin of Product

United States

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